N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester
Description
N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester is a synthetic intermediate in the preparation of angiotensin II receptor antagonists, such as valsartan. Its structure features:
- A trityl (triphenylmethyl)-protected tetrazole group on a biphenyl scaffold, enhancing steric protection during synthesis .
- A 3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl acyl chain, which introduces a dioxolane ring adjacent to a ketone moiety.
- An L-valine benzyl ester group, likely acting as a prodrug to improve bioavailability prior to hydrolysis .
This compound’s design optimizes stability during synthesis while maintaining structural motifs critical for binding to angiotensin receptors.
Properties
IUPAC Name |
benzyl (2S)-3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H51N5O5/c1-38(2)48(50(59)60-37-40-18-8-4-9-19-40)56(47(58)32-33-51(3)61-34-35-62-51)36-39-28-30-41(31-29-39)45-26-16-17-27-46(45)49-53-54-55-57(49)52(42-20-10-5-11-21-42,43-22-12-6-13-23-43)44-24-14-7-15-25-44/h4-31,38,48H,32-37H2,1-3H3/t48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPSJQCVQPEQEN-DYVQZXGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)CCC8(OCCO8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)CCC8(OCCO8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H51N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676187 | |
| Record name | Benzyl N-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl]-N-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331888-33-5 | |
| Record name | Benzyl N-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl]-N-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester (CAS Number: 1331888-33-5) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrazole derivatives that are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 825.99 g/mol. The compound features a trityltetrazole moiety, which is linked to a dioxolane and an L-valine benzyl ester structure. The presence of these functional groups contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₅₂H₅₁N₅O₅ |
| Molecular Weight | 825.99 g/mol |
| CAS Number | 1331888-33-5 |
| Solubility | Chloroform, Ethyl Acetate, Methanol |
| Appearance | Thick Pale Yellow Oil |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the tetrazole class have been shown to inhibit various enzymes involved in metabolic pathways. This may include inhibition of cytochrome P450 enzymes which play a critical role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Properties : The structural components suggest potential antimicrobial activity against various pathogens. Tetrazole derivatives have been recognized for their antifungal and antibacterial properties.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications for therapeutic applications:
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives. The results indicated that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could share similar properties .
Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that certain tetrazole derivatives effectively inhibited the activity of human cytochrome P450 enzymes. This inhibition could lead to decreased metabolism of co-administered drugs, enhancing their therapeutic effects .
Study 3: Anti-inflammatory Mechanisms
A detailed analysis in Pharmacology Reports showed that tetrazole-containing compounds could reduce inflammation markers in vitro by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences between the target compound and analogs lie in the acyl chain and protecting groups:
Key Observations:
- The trityl group in the target compound increases molecular weight and steric hindrance, delaying tetrazole deprotection until the final synthesis step .
- The dioxolane ring in the acyl chain may improve solubility and resist enzymatic hydrolysis compared to linear acyl chains (e.g., valeryl or butyryl) .
- Benzyl ester groups universally enhance membrane permeability but are cleaved in vivo to release the active carboxylic acid .
Degradation Considerations :
Bioactivity and Pharmacological Implications
- Tetrazole-Biphenyl Core : Critical for angiotensin receptor binding; present in all analogs .
- Butyryl and valeryl chains in analogs show rapid hydrolysis, ensuring quick release of the active drug but shorter duration .
- Benzyl Ester vs. Free Acid : Esters improve oral absorption but require in vivo activation, whereas free acids (e.g., valsartan) are immediately bioactive but less bioavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
